molecular formula C6H13ClSi B1268312 Allyl(chloromethyl)dimethylsilane CAS No. 33558-75-7

Allyl(chloromethyl)dimethylsilane

Cat. No.: B1268312
CAS No.: 33558-75-7
M. Wt: 148.7 g/mol
InChI Key: UHHLOVCFFWGSMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Allyl(chloromethyl)dimethylsilane is primarily involved in electrophilic substitution reactions . The primary targets of this compound are unsaturated silanes, specifically allyl- or vinylsilane .

Mode of Action

The compound interacts with its targets through an electrophilic attack . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes .

Biochemical Pathways

The compound affects the electrophilic substitution pathway of unsaturated silanes . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Pharmacokinetics

Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) have been reported .

Result of Action

The result of the compound’s action is the formation of new compounds through electrophilic substitution . For example, it can lead to the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), useful synthons for organosilicon polymers .

Action Environment

The compound is sensitive to moisture . It is also flammable, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors .

Biochemical Analysis

Biochemical Properties

Allyl(chloromethyl)dimethylsilane plays a significant role in biochemical reactions due to its ability to form stable carbon-silicon bonds. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can act as a silylating agent, modifying hydroxyl groups in biomolecules, which can alter their reactivity and stability. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance cell signaling pathways by modifying key proteins involved in signal transduction. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound may cause cytotoxic effects, including cell membrane disruption and apoptosis. These effects are mediated through its interaction with cellular proteins and lipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade in the presence of moisture and oxygen. Over time, its reactivity may decrease, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound in in vitro studies has shown that it can cause cumulative damage to cellular structures, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can modulate metabolic pathways and enhance the activity of certain enzymes. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, leading to systemic toxicity and organ failure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors involved in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, leading to its distribution in various cellular compartments. Its interaction with binding proteins can also affect its bioavailability and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization. For instance, its presence in the endoplasmic reticulum can affect protein folding and secretion, while its localization in mitochondria can influence cellular respiration and energy production. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl(chloromethyl)dimethylsilane can be synthesized through the reaction of allyl chloride with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common practices .

Chemical Reactions Analysis

Types of Reactions: Allyl(chloromethyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Electrophiles: Halogens, acids, and other electrophilic reagents.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution Products: Aminoalkylsilane, alkoxymethylsilane.

    Addition Products: Halogenated silanes, alkylated silanes.

    Oxidation Products: Silanols, siloxanes.

Scientific Research Applications

Allyl(chloromethyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants

Comparison with Similar Compounds

    Allyl(dimethyl)chlorosilane: Similar structure but lacks the chloromethyl group.

    Chloromethyl(dimethyl)vinylsilane: Contains a vinyl group instead of an allyl group.

    Diallyl(dimethyl)silane: Contains two allyl groups instead of one

Uniqueness: Allyl(chloromethyl)dimethylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

chloromethyl-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHLOVCFFWGSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339494
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33558-75-7, 75422-66-1
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Allyl(chloromethyl)dimethylsilane interesting in terms of chemical reactivity?

A: this compound exhibits fascinating reactivity due to the presence of both an allyl group and a chloromethyl group attached to the silicon atom. This unique structure allows for a variety of transformations, including the potential for the allyl group to migrate from the silicon atom. This migration can lead to the formation of new carbon-carbon bonds, opening up avenues for the synthesis of more complex molecules. []

Q2: The paper mentions "unusual transformations" of allylsilanes. Can you elaborate on the specific reactions observed with this compound?

A: While the abstract provided doesn't detail the specific transformations, the research by Chernyak et al. [] likely explores reactions of this compound with N,N-Dichloroarenesulfonamides. These reactions could involve the chlorine atom from the chloromethyl group participating in substitution reactions or the allyl group undergoing addition reactions with the sulfonamide moiety. The "unusual" nature might refer to unexpected rearrangements, cyclization reactions, or the formation of novel silicon-containing heterocycles.

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